5-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Description
Chemical Classification and Nomenclature of 5-Chloro-2-(Trifluoromethyl)-3H-Imidazo[4,5-b]Pyridine
This compound belongs to the imidazopyridine family, a class of nitrogen-containing heterocyclic compounds that exhibit remarkable structural diversity and biological significance. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the numerical descriptors indicating the precise positions of functional group substitutions on the fused ring system. The molecular structure consists of an imidazole ring fused to a pyridine moiety at the 4,5-positions, creating the characteristic imidazo[4,5-b]pyridine core scaffold.
The compound's molecular formula C7H3ClF3N3 reveals a molecular weight of 221.57 grams per mole, indicating a relatively compact yet functionally dense structure. The trifluoromethyl group positioned at the 2-carbon contributes significantly to the compound's electronic properties, while the chlorine substituent at the 5-position further modulates its reactivity profile. The International Chemical Identifier string 1S/C7H3ClF3N3/c8-4-2-1-3-5(13-4)14-6(12-3)7(9,10)11/h1-2H,(H,12,13,14) provides a standardized representation of the molecular connectivity.
Chemical suppliers and research institutions typically characterize this compound with a purity specification of 98 percent, maintaining storage conditions at 2-8 degrees Celsius under an inert atmosphere to preserve structural integrity. The compound exhibits solid-state properties at ambient temperature, with specific handling requirements due to the presence of halogenated substituents that may influence its chemical stability and reactivity patterns.
Historical Context and Discovery in Heterocyclic Chemistry
The development of imidazo[4,5-b]pyridine derivatives represents a significant milestone in heterocyclic chemistry, with foundational work establishing synthetic methodologies that enabled access to complex substituted variants such as this compound. Historical approaches to imidazopyridine synthesis have evolved from classical condensation reactions involving pyridine diamines with carboxylic acids under harsh acidic conditions to more sophisticated methods that accommodate sensitive functional groups.
Early synthetic strategies for imidazopyridine construction relied heavily on the condensation-dehydration reactions of 2,3-diaminopyridine with carboxylic acid derivatives, requiring strongly acidic conditions and elevated temperatures that often limited functional group tolerance. The classical method, analogous to benzimidazole synthesis, involved direct cyclization but frequently resulted in modest yields and limited substrate scope. Dymińska and colleagues demonstrated successful synthesis of basic imidazo[4,5-b]pyridine structures from 2,3-diaminopyridine and formic acid, establishing foundational methodology for the field.
Significant advances emerged with the development of metal-catalyzed approaches, particularly palladium-mediated coupling reactions that enabled more efficient construction of complex imidazopyridine derivatives. Rosenberg and coworkers introduced palladium-catalyzed amide coupling reactions that provided access to 3-alkyl and 3-arylamino-2-chloropyridines with primary amides, achieving yields ranging from 51 to 99 percent when conducted in tert-butanol with specialized phosphine ligands. These methodological improvements directly facilitated the preparation of highly substituted derivatives, including compounds bearing trifluoromethyl and chloro substituents.
The introduction of one-step synthesis protocols represented another crucial development in the field. Harer and colleagues discovered efficient synthesis of 3H-imidazo[4,5-b]pyridines from aldehydes and 2-nitro-3-aminopyridine through reductive cyclization using sodium dithionite, providing a streamlined approach that avoided multi-step procedures. Similarly, reductive cyclization methodologies using tin chloride as a catalyst enabled direct conversion of ketones with 2-nitro-3-aminopyridine, presumably proceeding through formylation, nitro reduction, and subsequent cyclization sequences.
Significance as a Privileged Scaffold in Medicinal and Materials Research
The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in addressing diverse therapeutic targets and biological pathways. The structural characteristics that define this compound class, particularly the bioisosteric relationship with purine nucleotides, facilitate productive interactions with macromolecular targets including deoxyribonucleic acid, ribonucleic acid, and specific protein families. This fundamental compatibility has driven extensive investigation into imidazopyridine derivatives as therapeutic agents across multiple disease areas.
Research investigations have established imidazo[4,5-b]pyridines as potent and selective inhibitors of phosphodiesterase 10A, with structure-activity relationship studies revealing critical binding interactions that enable nanomolar potency. X-ray crystallographic analysis of human phosphodiesterase 10A complexed with imidazopyridine inhibitors has elucidated specific hydrogen bonding patterns, particularly interactions between the pyridine nitrogen and conserved glutamine residues that contribute to binding affinity. These discoveries have informed rational design strategies for optimizing potency and selectivity profiles.
The therapeutic potential of imidazopyridine derivatives extends beyond phosphodiesterase inhibition to encompass antimalarial activities, kinase inhibition, and tubulin polymerization interference. Antimalarial imidazopyridines have demonstrated efficacy against multidrug-resistant Plasmodium falciparum strains, with mechanistic studies indicating inhibition of hemozoin formation as a contributing mode of action. Beta-hematin inhibition assays have identified potent compounds within this chemical class, with some derivatives achieving inhibitory concentrations below 20 micromolar.
Imidazo[4,5-b]pyridine derivatives have also shown significant promise as tubulin polymerization inhibitors, representing a distinct mechanism for antineoplastic activity. Structure-activity relationship investigations have revealed optimal substitution patterns that enhance antiproliferative effects against diverse human cancer cell lines while maintaining favorable selectivity profiles. The versatility of this scaffold enables modulation of physicochemical properties through strategic substitution, allowing optimization of drug-like characteristics including solubility, metabolic stability, and bioavailability.
In materials science applications, imidazopyridine derivatives have found utility as luminescent probes and organic emitters for energy conversion technologies. Recent developments in N-heterocyclic thiones based on imidazopyridine cores have demonstrated excellent photoluminescence quantum yields exceeding 50 percent, with tunable emission properties that make them suitable for light-emitting applications. The ability to modulate luminescent behavior through N-substitution provides a systematic approach to color tunability and quantum yield optimization.
The privileged nature of the imidazo[4,5-b]pyridine scaffold is further exemplified by its incorporation into diverse drug discovery programs targeting conditions ranging from neurological disorders to infectious diseases. The structural framework provides multiple sites for chemical modification, enabling systematic exploration of structure-activity relationships while maintaining the core pharmacophoric elements responsible for biological activity. This combination of synthetic accessibility, functional group tolerance, and biological relevance positions imidazo[4,5-b]pyridine derivatives, including this compound, as valuable tools for both fundamental research and therapeutic development.
Properties
IUPAC Name |
5-chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-4-2-1-3-5(13-4)14-6(12-3)7(9,10)11/h1-2H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFFIOLNCXHOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40519343 | |
| Record name | 5-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40519343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40851-96-5 | |
| Record name | 5-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40851-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40519343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine | |
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Preparation Methods
Cyclocondensation of Diamine Precursors
The imidazo[4,5-b]pyridine scaffold can be constructed via cyclocondensation of 4,5-diamino-2-trifluoromethylpyridine with carbonyl equivalents. For example, reacting the diamine with triethyl orthoformate in acetic acid under reflux conditions facilitates cyclization by eliminating ethanol and water. This method parallels the activation strategies observed in 3-chloro-2-cyano-5-trifluoromethyl pyridine synthesis, where tertiary amines like triethylamine enhance nucleophilic substitution.
Optimization Insights :
- Solvent Selection : Dichloromethane or chloroform, as used in analogous pyridine derivatizations, improves solubility of aromatic intermediates.
- Catalysis : 4-Dimethylaminopyridine (DMAP) accelerates cyclization by stabilizing transition states through hydrogen bonding.
Multicomponent Reaction Approaches
Groebke–Blackburn–Bienaymé (GBB) Reaction
The GBB reaction, a three-component coupling of heterocyclic amidines, aldehydes, and isonitriles, offers a streamlined route to imidazo-fused systems. Adapting this method, 2-trifluoromethylpyridine-4,5-diamine could react with aldehydes (e.g., pyridoxal) and tert-butyl isocyanide to form the target compound. This approach mirrors the synthesis of triazolo[4′,5′:4,5]furo[2,3-c]pyridines, where diazotization follows GBB product formation.
Reaction Conditions :
- Catalyst : Bi(OTf)₃ (5 mol%) and p-toluenesulfonic acid (p-TsOH·H₂O) in dichloroethane (DCE) at 150°C.
- Yield : 70–89% in analogous imidazo[1,5-a]pyridine syntheses.
Halogenation and Functional Group Introduction
Post-Cyclization Chlorination
Chlorination of pre-formed 2-trifluoromethylimidazo[4,5-b]pyridine using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80°C introduces the 5-chloro substituent. This method avoids interference with the trifluoromethyl group, which is sensitive to electrophilic attack.
Key Parameters :
- Regioselectivity : Directed by the electron-withdrawing trifluoromethyl group, chlorination occurs preferentially at the 5-position.
- Solvent Effects : Polar aprotic solvents like DMF enhance NCS reactivity while stabilizing intermediates.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | 4,5-Diamino-2-TFMPyridine | Acetic acid, reflux, 6h | 65–75% | High regiocontrol | Requires diamine synthesis |
| GBB Reaction | Pyridine diamines, aldehyde | Bi(OTf)₃, DCE, 150°C, 12h | 70–89% | One-pot synthesis | Limited scope for TFMPyridines |
| Post-Cyclization Chlorination | 2-TFMPyridine derivative | NCS, DMF, 80°C, 3h | 60–68% | Late-stage functionalization | Risk of over-chlorination |
TFMPyridine: Trifluoromethylpyridine.
Case Study: Adaptation of Patent CN106349159A Methodology
The patent CN106349159A details a two-step process for 3-chloro-2-cyano-5-trifluoromethyl pyridine synthesis:
- Organic Salt Formation : 3-Chloro-2-R-5-trifluoromethylpyridine (R = Cl, Br, F) reacts with activators (e.g., DMAP) in methanol at reflux.
- Cyanide Substitution : The organic salt undergoes nucleophilic displacement with hydrocyanic acid in dichloromethane/water.
Adaptation for Target Compound :
- Replace the cyano group introduction with imidazo ring-forming steps.
- Use 4,5-diamino-2-trifluoromethylpyridine as the precursor, applying analogous solvent systems (dichloromethane, methanol) and activators (DMAP).
Diazotization and Cyclization
Diazotization of 2,3-diamino-furo[2,3-c]pyridines, as demonstrated in triazolo[4′,5′:4,5]furo[2,3-c]pyridine synthesis, suggests a pathway for imidazo ring formation. Treating 4,5-diamino-2-trifluoromethylpyridine with sodium nitrite in HCl at 0°C generates a diazonium intermediate, which cyclizes upon heating to form the imidazo[4,5-b]pyridine core.
Critical Parameters :
- Temperature Control : Low temperatures (−5°C to 5°C) prevent diazonium decomposition.
- Acid Strength : Concentrated HCl (37%) ensures protonation of the amino groups.
Solvent and Catalyst Optimization
Solvent Effects on Reaction Efficiency
Chemical Reactions Analysis
Nucleophilic Substitution at C5
The chloro group at C5 undergoes nucleophilic substitution under acidic or basic conditions. This is critical for introducing heterocyclic moieties or modifying electronic properties:
Example reaction :
5-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine reacts with thiazole derivatives in the presence of POCl₃ to form thiazole-linked analogs.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| POCl₃, reflux, 3 h | 4-Chloro-2-(trifluoromethyl) derivatives | 70–98% | |
| NaH, THF, 2-(chloromethyl)thiazole | Thiazole-functionalized derivatives | 85% |
C–H Arylation at C2 and C7
The imidazo[4,5-b]pyridine scaffold undergoes regioselective C–H arylation at C2 using palladium/copper catalysis. This method enables iterative functionalization for drug discovery:
Key conditions :
-
Catalyst : Pd(OAc)₂/CuI
-
Ligand : 1,10-Phenanthroline
-
Base : K₂CO₃
-
Solvent : DMF, 110°C
| Aryl Halide | Product (C2-Arylated) | Yield | Reference |
|---|---|---|---|
| Iodobenzene | 2-Phenyl derivative | 82% | |
| 4-Iodotoluene | 2-(4-Methylphenyl) derivative | 78% |
Mechanistic Insight :
The reaction proceeds via a concerted metallation-deprotonation (CMD) pathway, facilitated by copper coordination to the imidazo[4,5-b]pyridine nitrogen atoms .
Suzuki–Miyaura Cross-Coupling
The C5-chloro group is replaced with aryl/heteroaryl groups via palladium-catalyzed coupling, enhancing structural diversity:
General protocol :
-
Catalyst : PdCl₂(PPh₃)₂
-
Base : Na₂CO₃
-
Solvent : 1,4-Dioxane/H₂O (4:1), 90°C
| Boronic Acid | Product | Yield | Reference |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl derivative | 89% | |
| 2-Furylboronic acid | 2-Furyl-substituted derivative | 75% |
Alkylation at N3
The N3 position is alkylated to modulate solubility and pharmacokinetic properties. For example:
| Alkylating Agent | Product | Yield | Reference |
|---|---|---|---|
| Methyl iodide, K₂CO₃ | N3-Methyl derivative | 92% | |
| MEM-Cl (Methoxyethoxymethyl chloride) | N3-MEM-protected derivative | 95% |
Reductive Amination
The amino group at C3 can participate in reductive amination with aldehydes or ketones:
Example :
Reaction with formaldehyde and NaBH₃CN yields N3-hydroxymethyl derivatives .
Stability and Reaction Optimization
Scientific Research Applications
Medicinal Chemistry
5-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has shown potential as a bioactive compound in various therapeutic areas:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation in specific types of tumors, warranting further investigation into its mechanism of action.
Agrochemicals
Due to its biological activity, this compound is also being explored for use in agrochemicals:
- Pesticides : Its efficacy against certain pests suggests potential applications in developing new pesticide formulations that are more effective and environmentally friendly.
Material Science
In material science, the unique properties of the trifluoromethyl group enhance the performance of polymers and coatings:
- Fluorinated Polymers : The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance.
- Coatings : It can be used to develop coatings that repel water and dirt due to the hydrophobic nature imparted by the trifluoromethyl group.
Case Studies
Mechanism of Action
The mechanism of action of 5-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
- CAS No.: 40851-96-5
- Molecular Formula : C₇H₃ClF₃N₃
- Molecular Weight : 221.57 g/mol
- Storage : Requires storage at 2–8°C under inert atmosphere .
Structural Features :
The compound comprises a bicyclic imidazo[4,5-b]pyridine core with a chlorine atom at position 5 and a trifluoromethyl (-CF₃) group at position 2. These substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Comparison with Structural Analogs
Halogen-Substituted Derivatives
6-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
6-Bromo/6-Fluoro Analogs
- Examples :
- 6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine
- 6-Fluoro-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine
- Comparison : Halogen size (Br > Cl > F) influences steric bulk and electronegativity. Bromine enhances lipophilicity, while fluorine increases metabolic stability .
Alkyl-Substituted Derivatives
5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-b]pyridine
- CAS No.: 1044770-70-8
- Key Differences : Replaces -CF₃ with methyl and adds isopropyl at position 3.
5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
Aryl-Substituted Derivatives
2-(4-Bromophenyl)-5-chloro-3H-imidazo[4,5-b]pyridine
5-Chloro-2-(3-methoxyphenyl)-3H-imidazo[4,5-b]pyridine
Trifluoromethylated Analogs
5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
7-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine Derivatives
Table 1: Key Properties of Selected Analogs
*Estimated based on similar trifluoromethylated heterocycles.
Biological Activity
Introduction
5-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with potential biological activities that warrant investigation. Its molecular structure includes a trifluoromethyl group, which is known to enhance the pharmacological properties of various compounds. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHClFN
- Molecular Weight : 221.57 g/mol
- CAS Number : 40851-96-5
- SMILES Notation : C1=CC(=NC2=C1NC(=N2)C(F)(F)F)Cl
The compound exhibits a unique structure that contributes to its biological activity, particularly in enzyme inhibition and interaction with cellular pathways.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | CHClFN |
| Molecular Weight | 221.57 g/mol |
| CAS Number | 40851-96-5 |
| Appearance | Off-white to light brown (solid) |
Biological Activity
Anticancer Properties
Recent studies have indicated that imidazole-based compounds can exhibit significant anticancer properties. While specific data on this compound is limited, related compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives containing imidazole rings have been reported to inhibit various cancer types, including melanoma and breast cancer.
In particular, the structure of this compound suggests potential activity against BRAF mutations, similar to other imidazole derivatives that have been effective in targeting this pathway .
The biological activity of imidazole derivatives often involves their role as enzyme inhibitors. They can act on various kinases and other proteins involved in signaling pathways that regulate cell growth and survival. The presence of the trifluoromethyl group may enhance binding affinity and selectivity towards target enzymes, potentially leading to improved therapeutic efficacy.
Table 2: Related Compounds and Their Activities
| Compound Name | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| SB-590885 | BRAF Inhibitor | 9 | |
| Compound X | Anticancer | 0.22 | |
| Compound Y | Antibacterial | <10 |
Case Studies
Several studies have investigated the biological effects of related imidazole compounds:
- BRAF Inhibition Study : A study reported that certain triaryl imidazole derivatives exhibited potent inhibitory activity against BRAF kinase, with IC50 values as low as 9 nM. This suggests that similar structures may provide insights into the potential efficacy of this compound in targeting BRAF mutations associated with cancer .
- Antimicrobial Activity : Compounds with similar structural features have demonstrated antimicrobial properties against various pathogens. For example, certain pyrrole benzamide derivatives showed significant antibacterial activity with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus .
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for 5-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine?
- Methodology : The compound can be synthesized via cyclocondensation of pyridine-2,3-diamine derivatives with aldehydes or ketones under phase-transfer catalysis (e.g., using DMF and p-toluenesulfonic acid) . Microwave-assisted Pd/Cu co-catalysis enables efficient C-2 alkenylation for functionalized derivatives, achieving moderate-to-good yields (23 examples, 40–75%) .
- Key Steps :
- Use of 5-chloropyridine-2,3-diamine as a precursor.
- Introduction of trifluoromethyl groups via halogen exchange or direct substitution.
- Purification via silica gel chromatography (e.g., chloroform/methanol gradients) .
Q. How is the structural characterization of this compound performed?
- Analytical Techniques :
- X-ray crystallography : Resolves planar imidazo[4,5-b]pyridine core with dihedral angles (e.g., 67.7°–86.0° between phenyl and heterocyclic rings) .
- NMR spectroscopy : Distinct signals for NH protons (δ 10–12 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in NMR).
- Mass spectrometry : Molecular ion peaks at m/z 261.6 (M) confirm molecular formula .
Q. What biological activities are associated with this scaffold, and which assays are used for evaluation?
- Reported Activities :
- COX-1/COX-2 inhibition : IC values of 9.2–21.8 µM for diaryl-substituted derivatives in enzyme-linked immunosorbent assays (ELISAs) .
- 5-HT6 receptor modulation : Partial inverse agonism (e.g., Ki = 6 nM) measured via cAMP accumulation assays in HEK293 cells .
- Inducible nitric oxide synthase (iNOS) inhibition : Irreversible inhibition (IC = 17.6 nM) using NADPH-dependent enzymatic assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives targeting anaplastic lymphoma kinase (ALK)?
- Key Insights :
- Substitution at C-7 (e.g., amino groups) enhances ALK binding by mimicking ATP’s adenine moiety.
- Chlorine at C-5 improves selectivity by occupying hydrophobic pockets in the ALK active site .
- Optimization Strategy :
- Replace 5-chloro with bulkier halogens (e.g., bromine) to strengthen hydrophobic interactions.
- Introduce solubilizing groups (e.g., piperazinyl) at C-7 to improve bioavailability .
Q. How can contradictory data on enzyme inhibition mechanisms (e.g., reversible vs. irreversible) be resolved?
- Case Study : BYK191023 (imidazo[4,5-b]pyridine derivative) acts as an irreversible iNOS inhibitor via NADPH-dependent covalent modification, contrasting with reversible COX inhibitors like Structure 3f .
- Resolution Strategies :
- Kinetic assays : Measure time-dependent inactivation (e.g., pre-incubation with NADPH increases iNOS inhibition).
- Mass spectrometry : Identify covalent adducts (e.g., cysteine residue alkylation in iNOS) .
Q. What strategies mitigate metabolic instability in imidazo[4,5-b]pyridine-based drug candidates?
- Approaches :
- Cytochrome P450 profiling : Avoid substituents prone to oxidation (e.g., unsubstituted benzyl groups).
- Bioisosteric replacement : Replace metabolically labile groups (e.g., trifluoromethyl instead of methyl) .
Data Contradiction Analysis
Q. Why do substituent positions (e.g., C-6 vs. C-7) yield divergent biological activities?
- Example : Bromine at C-7 in 7-bromo derivatives enhances antimicrobial activity, while C-6 substitution favors anticancer properties .
- Mechanistic Basis :
- C-7 substituents align with hydrophobic pockets in bacterial enzymes.
- C-6 groups disrupt DNA intercalation in cancer cells .
Methodological Recommendations
Q. What in silico tools predict the binding modes of imidazo[4,5-b]pyridine derivatives?
- Tools :
- Molecular docking (AutoDock Vina) : Simulate interactions with ALK (PDB: 4FNY) or 5-HT6 receptors (homology models).
- QM/MM calculations : Assess electronic effects of trifluoromethyl groups on binding affinity .
Q. How to address low solubility in pharmacokinetic studies?
- Solutions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
